REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([CH3:13])=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12)([CH3:3])=[CH2:2].C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH:1]([C:4]1[C:5]([CH3:13])=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12)([CH3:3])[CH3:2]
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Name
|
3-isopropenyl-2-methylpyrazolo[1,5-a]pyridine
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Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C(=NN2C1C=CC=C2)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched with saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to dryness
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=NN2C1C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |